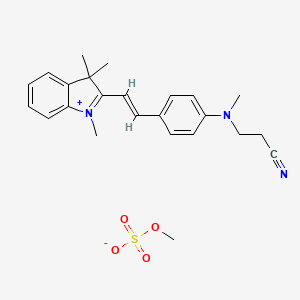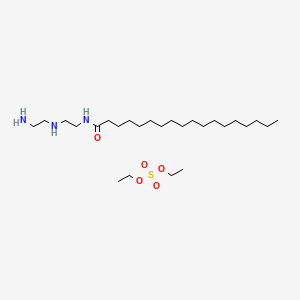
Einecs 302-759-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 302-759-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes: The synthesis typically involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product.
Reaction Conditions: These conditions may include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The exact conditions depend on the desired purity and yield of the compound.
Chemical Reactions Analysis
Einecs 302-759-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The products formed depend on the specific reaction and conditions used. For example, oxidation may yield different oxides, while substitution can produce various derivatives.
Scientific Research Applications
Einecs 302-759-6 has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays and experiments to study its effects on different biological systems.
Medicine: Research may explore its potential therapeutic uses or its role in drug development.
Industry: It is utilized in manufacturing processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism by which Einecs 302-759-6 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Einecs 302-759-6 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other substances listed in the EINECS inventory with similar chemical structures or properties.
Uniqueness: The compound’s specific reactivity, stability, and applications make it distinct from other chemicals. Its unique Einecs number also ensures precise identification and regulation.
Properties
CAS No. |
94133-94-5 |
|---|---|
Molecular Formula |
C26H57N3O5S |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]octadecanamide;diethyl sulfate |
InChI |
InChI=1S/C22H47N3O.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-3-7-9(5,6)8-4-2/h24H,2-21,23H2,1H3,(H,25,26);3-4H2,1-2H3 |
InChI Key |
FEMUCJXAWWXTAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CCOS(=O)(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


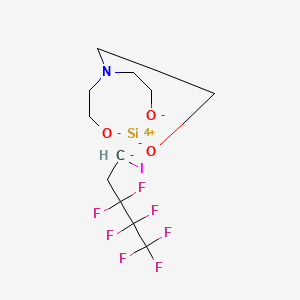
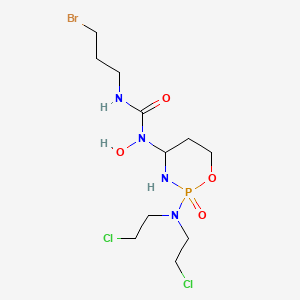
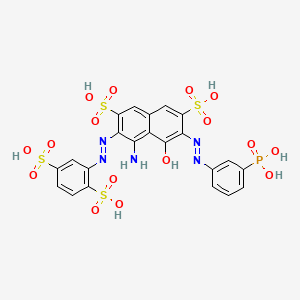



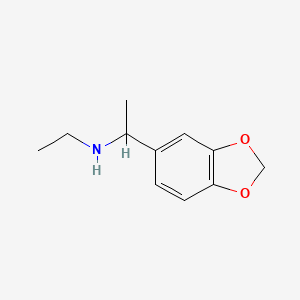
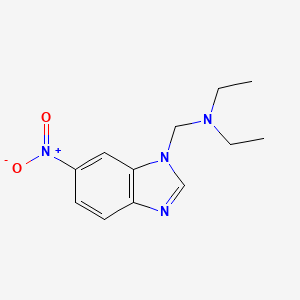
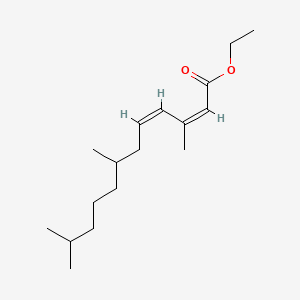
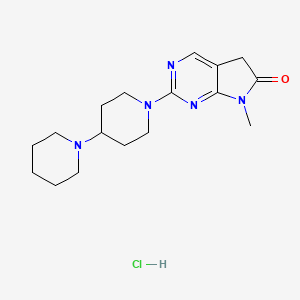
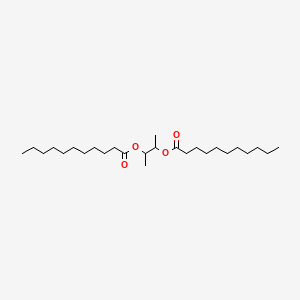
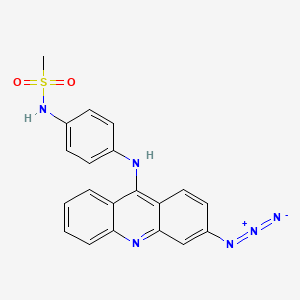
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
